(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-N~1~-MESITYL-3-(3-METHYL-2-THIENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides This compound is characterized by the presence of a cyano group, a mesityl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-MESITYL-3-(3-METHYL-2-THIENYL)-2-PROPENAMIDE typically involves the reaction of 3-methyl-2-thiopheneacrylic acid with mesityl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-MESITYL-3-(3-METHYL-2-THIENYL)-2-PROPENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the thienyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-CYANO-N~1~-MESITYL-3-(3-METHYL-2-THIENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-MESITYL-3-(3-METHYL-2-THIENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-Methylthiophene-2-carbaldehyde oxime
- 3-(2-Thienyl)acrylic acid
- 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
Uniqueness
(E)-2-CYANO-N~1~-MESITYL-3-(3-METHYL-2-THIENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N2OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18N2OS/c1-11-7-13(3)17(14(4)8-11)20-18(21)15(10-19)9-16-12(2)5-6-22-16/h5-9H,1-4H3,(H,20,21)/b15-9+ |
InChI Key |
MKHJZXAVURXFHP-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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